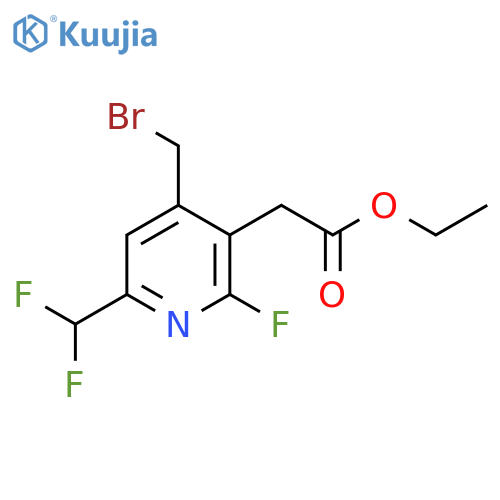

Cas no 1804377-39-6 (Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate)

1804377-39-6 structure

商品名:Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate

CAS番号:1804377-39-6

MF:C11H11BrF3NO2

メガワット:326.109752893448

CID:4805836

Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate

-

- インチ: 1S/C11H11BrF3NO2/c1-2-18-9(17)4-7-6(5-12)3-8(10(13)14)16-11(7)15/h3,10H,2,4-5H2,1H3

- InChIKey: SBDGLYSXWPSDKP-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC(C(F)F)=NC(=C1CC(=O)OCC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 281

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.7

Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029032771-500mg |

Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate |

1804377-39-6 | 95% | 500mg |

$1,685.00 | 2022-04-02 | |

| Alichem | A029032771-250mg |

Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate |

1804377-39-6 | 95% | 250mg |

$1,068.20 | 2022-04-02 | |

| Alichem | A029032771-1g |

Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate |

1804377-39-6 | 95% | 1g |

$3,010.80 | 2022-04-02 |

Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1804377-39-6 (Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量